磺胺环丙沙星

描述

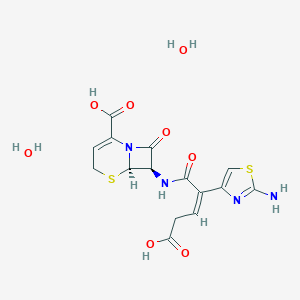

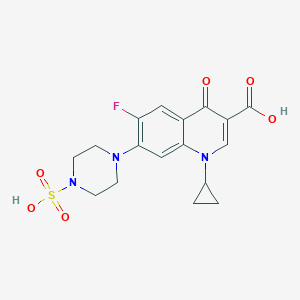

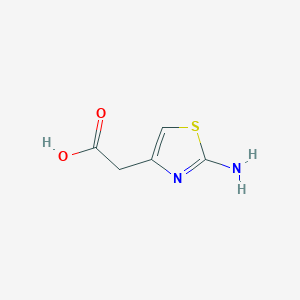

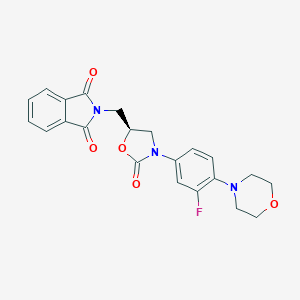

Sulfociprofloxacin is a metabolite of the fluorinated quinolone antibacterial Ciprofloxacin . It is an organosulfonic acid that is ciprofloxacin carrying a sulfo group at position 4 of the piperazine ring .

Molecular Structure Analysis

Sulfociprofloxacin has a molecular formula of C17H18FN3O6S and a molecular weight of 413.43 . The InChI Key is SDLYZOYQWKDWJG-UHFFFAOYSA-N .

科学研究应用

抗菌剂

磺胺环丙沙星因其抑制微生物生长的能力而被认为是一种抗菌剂。作为环丙沙星的代谢产物,它保留了母体化合物的抗菌特性,使其对多种细菌感染有效。 它作为抗菌剂的作用在治疗尿路感染中尤为重要,因为它作为活性代谢产物存在于尿液中 .

药代动力学研究

在临床药理学中,磺胺环丙沙星用于药代动力学研究,以了解环丙沙星的代谢转化,尤其是在危重患者中。 研究人员开发了群体药代动力学模型来预测这种代谢产物在不同患者群体中的行为,这对抗感染药物的剂量优化和靶向策略至关重要 .

药物代谢研究

作为药物代谢产物,磺胺环丙沙星是药物代谢和排泄研究的关注对象。 它在胆汁和尿液中的存在为环丙沙星的代谢途径提供了见解,并有助于了解影响其药代动力学的因素,例如遗传多态性 .

抗癌研究

磺胺环丙沙星的结构框架允许探索其潜在的抗癌特性。 研究人员正在研究包括磺胺环丙沙星在内的环丙沙星衍生物的合成,以增强其生物活性或调整其能力以靶向特定癌细胞 .

抗病毒活性

磺胺环丙沙星的化学结构也表明其可能具有抗病毒活性。 它在对抗病毒感染方面的作用是一个正在进行的研究领域,科学家们正在研究它对各种病毒病原体的疗效 .

抗疟活性

该化合物潜在的抗疟活性是另一个有希望的应用领域。 通过修改环丙沙星分子以包含一个磺酰基,研究人员旨在创造像磺胺环丙沙星这样的衍生物,这些衍生物可能对导致疟疾的寄生虫更有效 .

作用机制

Target of Action

Sulfociprofloxacin, a metabolite of ciprofloxacin , shares the same primary targets as its parent compound. The primary targets are bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, and repair. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV separates the replicated DNA molecules .

Mode of Action

Sulfociprofloxacin inhibits the action of DNA gyrase and topoisomerase IV . It binds to the alpha subunits of DNA gyrase with high affinity, preventing the enzyme from introducing supercoils into the bacterial DNA . This inhibition disrupts the supercoiling process, which is necessary for DNA replication and transcription . As a result, the bacterial DNA replication is halted, leading to cell death .

Biochemical Pathways

Ciprofloxacin, and by extension sulfociprofloxacin, disrupts the DNA replication and transcription processes in bacteria, leading to cell death .

Pharmacokinetics

When given orally, ciprofloxacin exhibits 70% bioavailability and attains peak serum levels ranging between 1.5 and 2.9 micrograms/ml after a single 500-mg dose . Nineteen percent of an oral dose is excreted as metabolites in both urine and feces . It is reasonable to assume that sulfociprofloxacin may have similar ADME properties.

Result of Action

The primary result of sulfociprofloxacin’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . By inhibiting DNA gyrase and topoisomerase IV, sulfociprofloxacin prevents DNA replication and transcription, disrupting the life cycle of the bacteria .

Action Environment

The action of sulfociprofloxacin, like other antibiotics, can be influenced by various environmental factors. These factors include the presence of other antibiotics, the pH of the environment, and the presence of organic matter . Additionally, the effectiveness of sulfociprofloxacin can be affected by the resistance mechanisms of the bacteria, such as efflux pumps or mutations in the target enzymes .

未来方向

属性

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O6S/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27/h7-10H,1-6H2,(H,23,24)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLYZOYQWKDWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146939 | |

| Record name | Sulfociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105093-21-8 | |

| Record name | Sulfociprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105093218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOCIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H561ZF07L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What do we know about the concentration of sulfociprofloxacin in the body after ciprofloxacin administration?

A1: Research suggests that sulfociprofloxacin, along with other ciprofloxacin metabolites (oxociprofloxacin and desethylenciprofloxacin), is found in significantly lower concentrations in both plasma and tissues compared to the parent drug, ciprofloxacin. Specifically, a study examining ciprofloxacin distribution in lung and bronchial tissues found metabolite concentrations to be 10 to 100 times lower than ciprofloxacin concentrations. [] This suggests that the therapeutic efficacy of ciprofloxacin is primarily attributed to the parent compound rather than its metabolites. []

Q2: Are there any studies comparing the efficacy of ciprofloxacin to its metabolite sulfociprofloxacin?

A2: While the provided research [] highlights the significantly lower concentration of sulfociprofloxacin compared to ciprofloxacin, it doesn't directly compare their efficacy. Further research is needed to determine if sulfociprofloxacin possesses any significant antibacterial activity and to what extent it contributes to the overall therapeutic effect of ciprofloxacin treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

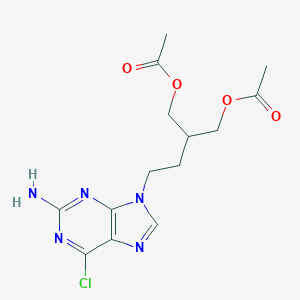

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)